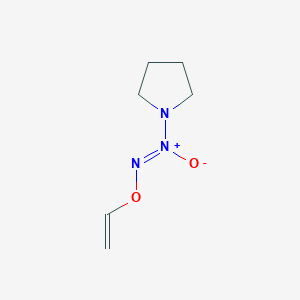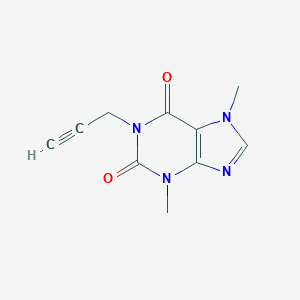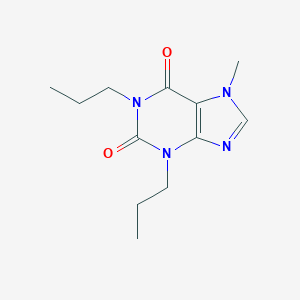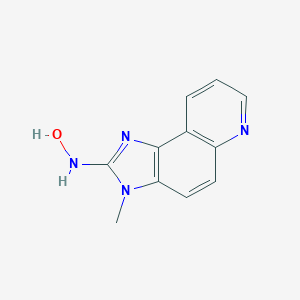
2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin
Übersicht
Beschreibung
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as 2-Pyrrolidinopyridine, is a heterocyclic compound consisting of a pyridine ring with a substituted pyrrolidine ring. It is a colorless liquid with a boiling point of 210 °C and a melting point of -20 °C. 2-Pyrrolidinopyridine is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material in the synthesis of a variety of heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Identifizierung
“2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin” ist eine chemische Verbindung mit der Summenformel C8H10N2 . Sie ist auch als “o-Myosmin” bekannt und hat eine CAS-Registrierungsnummer von 532-12-7 . Die Verbindung wird typischerweise bei 4 °C gelagert und vor Licht geschützt .
Synthese neuer Derivate
Diese Verbindung wurde bei der Synthese neuer Derivate verwendet. So wurden beispielsweise durch einstufige Kondensation von 6-(Arylamino)pyrimidin-2,4(1H,3H)-dionen mit Pyrrolidin-2-on neue potenzielle antivirale Verbindungen erhalten .
Baustein für ein Antidiabetikum
Die Verbindung wurde als Baustein bei der Synthese des Antidiabetikums Glimepirid verwendet. Eine praktische und leicht skalierbare Synthese von 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-on, einem wichtigen Baustein von Glimepirid, wurde durchgeführt .
Mehrkomponentenreaktionen (MCRs)
Zukünftige Richtungen
While specific future directions for “2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine” are not detailed in the search results, the synthesis of N-heterocyclic compounds, including pyrroles, is an active area of research . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Wirkmechanismus
Target of Action
The primary target of o-Myosmine is the α4β2 nicotinic acetylcholine receptor (nAChR) . This receptor is a type of ionotropic receptor and is widely distributed in the nervous system. It plays a crucial role in neurotransmission and is involved in various physiological processes.
Mode of Action
o-Myosmine interacts with its target, the α4β2 nAChR, with a relatively low affinity, having a Ki value of 3300 nM . The interaction of o-Myosmine with the receptor can influence the receptor’s function, potentially altering the transmission of signals in the nervous system.
Biochemical Pathways
It is known that o-myosmine can be easily nitrosated, yielding 4-hydroxy-1-(3-pyridyl)-1-butanone (hpb) and the esophageal tobacco carcinogen n’-nitrosonornicotine . These compounds may have further effects on cellular processes and pathways.
Pharmacokinetics
It has been observed that in wistar rats, a higher percentage of the radioactivity from o-myosmine was excreted in urine at lower doses (0001 and 0005 μmol/kg), compared to higher doses (05 and 50 μmol/kg), where only 778% and 754% of the dose was found in urine . This suggests that the bioavailability of o-Myosmine may be dose-dependent.
Result of Action
The formation of hpb and n’-nitrosonornicotine through the nitrosation of o-myosmine suggests that it may have potential carcinogenic effects, particularly in relation to esophageal cancer .
Action Environment
The action, efficacy, and stability of o-Myosmine can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of nitrosation of o-Myosmine . Additionally, factors such as temperature and the presence of other substances can potentially influence the interaction of o-Myosmine with its target receptor and its subsequent effects.
Biochemische Analyse
Biochemical Properties
2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interaction with nicotinic acetylcholine receptors (nAChRs). It exhibits low affinity for the α4β2 subtype of nAChRs with a Ki value of 3300 nM . This interaction is crucial as nAChRs are involved in neurotransmission and various neurological processes. Additionally, 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine can undergo nitrosation to form carcinogenic compounds such as N’-nitrosonornicotine .
Cellular Effects
2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving nAChRs. The compound’s interaction with these receptors can modulate neurotransmitter release and impact gene expression related to neuronal function . Furthermore, 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine can influence cellular metabolism by affecting the metabolic pathways it is involved in .
Molecular Mechanism
At the molecular level, 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine exerts its effects primarily through binding interactions with nAChRs. This binding can lead to either inhibition or activation of these receptors, depending on the context. The compound’s ability to undergo nitrosation also suggests a potential mechanism for its carcinogenic effects, as the nitrosated products can interact with DNA and other cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that its effects on cellular function can vary, with some studies indicating potential long-term impacts on neurotransmitter release and receptor sensitivity .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine in animal models vary with dosage. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity, including convulsions and other neurological symptoms . The threshold for these effects is dose-dependent, with significant toxic effects observed at doses above 50 μmol/kg .
Metabolic Pathways
2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and nitrosation reactions . The enzymes involved in these processes include cytochrome P450 oxidases, which facilitate the compound’s conversion to various metabolites . These metabolic processes can influence the overall metabolic flux and levels of related metabolites in the body .
Transport and Distribution
Within cells and tissues, 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different tissues, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine is influenced by its chemical properties and interactions with cellular components . The compound can be found in various cellular compartments, including the cytoplasm and nucleus, where it can exert its effects on gene expression and other cellular functions . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOSBQIPCBNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40309009 | |
| Record name | o-Myosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40309009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4593-27-5 | |
| Record name | 4593-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Myosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40309009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)












